Mat2A-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H28F2N6O4 |

|---|---|

Molecular Weight |

562.6 g/mol |

IUPAC Name |

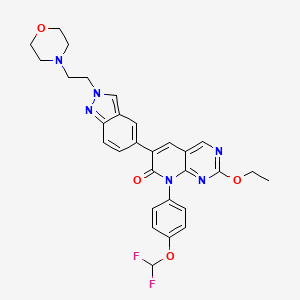

8-[4-(difluoromethoxy)phenyl]-2-ethoxy-6-[2-(2-morpholin-4-ylethyl)indazol-5-yl]pyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C29H28F2N6O4/c1-2-40-29-32-17-20-16-24(27(38)37(26(20)33-29)22-4-6-23(7-5-22)41-28(30)31)19-3-8-25-21(15-19)18-36(34-25)10-9-35-11-13-39-14-12-35/h3-8,15-18,28H,2,9-14H2,1H3 |

InChI Key |

JDGDQZFQCHISCT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C2C=C(C(=O)N(C2=N1)C3=CC=C(C=C3)OC(F)F)C4=CC5=CN(N=C5C=C4)CCN6CCOCC6 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide on the Core Mechanism of Action of Mat2A-IN-1

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in a vast array of biological transmethylation reactions, including the methylation of DNA, RNA, histones, and other proteins.[1][2] Due to the heightened metabolic and epigenetic demands of cancer cells, MAT2A has emerged as a significant therapeutic target.[1] Mat2A-IN-1 represents a class of potent, allosteric inhibitors of MAT2A. This guide provides an in-depth exploration of its mechanism of action, with a focus on its role in cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene.

Core Mechanism: Allosteric Inhibition of SAM Synthesis

MAT2A functions as a homodimer to catalyze the conversion of L-methionine and adenosine 5′-triphosphate (ATP) into SAM.[2] Unlike competitive inhibitors that would target the active site, this compound and related compounds are allosteric inhibitors. They bind to a distinct site at the interface of the two MAT2A subunits.[3][4] This binding event induces a conformational change that inhibits the enzyme's catalytic activity, thereby blocking the production of SAM.[4] The subsequent depletion of intracellular SAM pools is the foundational event that triggers downstream anti-tumor effects.[1][5]

Synthetic Lethality in MTAP-Deleted Cancers

The primary therapeutic strategy for this compound is centered on the principle of synthetic lethality in cancers with MTAP gene deletion, an event that occurs in approximately 15% of all human cancers.[5][6] This creates a unique metabolic vulnerability that Mat2A inhibitors can exploit.

-

MTAP Deletion: The MTAP gene is frequently co-deleted with the adjacent tumor suppressor gene, CDKN2A.[3][5] MTAP is an enzyme in the methionine salvage pathway that processes methylthioadenosine (MTA).[6]

-

MTA Accumulation: Loss of MTAP function leads to a significant accumulation of its substrate, MTA, within the cancer cells.[6][7]

-

PRMT5 Hypersensitivity: MTA is a natural, endogenous inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[7] The high concentration of MTA in MTAP-deleted cells partially inhibits PRMT5 activity, making the enzyme hypersensitive to the levels of its other substrate, SAM.[6]

-

Exploiting the Vulnerability: By inhibiting MAT2A, this compound causes a sharp decrease in SAM levels.[7] In MTAP-deleted cells, the combination of high MTA and low SAM results in a profound and synergistic inhibition of PRMT5 activity, leading to selective cancer cell death.[6][7] Normal, MTAP-wildtype cells do not have elevated MTA levels and are therefore significantly less sensitive to the SAM reduction caused by MAT2A inhibition.[8]

Downstream Cellular Consequences

The profound inhibition of PRMT5 activity triggers a cascade of downstream cellular events that contribute to the anti-tumor efficacy of this compound.

-

Altered mRNA Splicing: PRMT5 plays a key role in the regulation of mRNA splicing.[9] Its inhibition leads to widespread splicing perturbations, most notably an increase in transcripts with "detained introns" (DIs).[5][8][10]

-

DNA Damage and Repair Impairment: The splicing defects impact genes critical for the DNA damage response. For instance, MAT2A inhibition causes a significant upregulation of FANCA transcripts containing detained introns.[6][9] This reduces the overall level of functional FANCA protein, a key component of the Fanconi Anemia (FA) DNA repair pathway, leading to exacerbated DNA damage and mitotic defects.[6][8]

-

p53 Stabilization and Cell Cycle Arrest: Reduced PRMT5 activity can result in the inefficient splicing of MDM4 mRNA.[7] MDM4 is a negative regulator of the p53 tumor suppressor. Its dysregulation leads to increased p53 stability and subsequent upregulation of its target gene, p21, which promotes cell cycle arrest and senescence.[7]

-

Inhibition of Protein Synthesis: Separate from the PRMT5 axis, MAT2A and its product SAM are essential for maintaining global protein synthesis.[11] Inhibition of MAT2A has been shown to impair the formation of active polysomes, thereby hampering translation initiation in a manner independent of the mTORC1 signaling pathway.[11]

Quantitative Data Summary

The following table summarizes key quantitative metrics for several well-characterized MAT2A inhibitors and related binding interactions reported in the literature.

| Compound / Ligand | Parameter | Value | Cell Line / Condition | Reference |

| PF-9366 | IC₅₀ | 420 nM | Biochemical Assay | [6][9] |

| IC₅₀ | 10 µM | Huh-7 Cells | [9] | |

| AG-270 | IC₅₀ | 300.4 nM | HCT116 MTAP-/- Cells | [9] |

| SCR-7952 | IC₅₀ | 34.4 nM | HCT116 MTAP-/- Cells | [9] |

| AGI-24512 | IC₅₀ | ~100 nM | HCT116 MTAP-/- Cells | [8] |

| Euregen MAT2Ais | IC₅₀ | Low nM | Biochemical Assay | [3] |

| ATP | Kd | 80 ± 30 μM | Mat2A Binding (ITC) | [2] |

| Km | 50 ± 10 μM | Mat2A Enzyme Kinetics | [2] | |

| Mat2B | Kd | 6 ± 1 nM | Mat2A Binding (ITC) | [2] |

Key Experimental Protocols

Verifying the mechanism of action of a MAT2A inhibitor involves several key experimental procedures.

This protocol is used to measure the reduction of symmetric dimethyl arginine (SDMA), a direct marker of PRMT5 methyltransferase activity.[7][9]

-

Cell Lysis: Treat MTAP-deleted and wild-type cells with the MAT2A inhibitor for 72-96 hours. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load 30µg of total protein lysate onto a 13% SDS-PAGE gel for electrophoresis.[12]

-

Protein Transfer: Perform a wet transfer of proteins from the gel to a 0.2-μm PVDF membrane.[12]

-

Blocking: Dry the membrane in methanol, reactivate, and block for 1 hour in 5% non-fat milk in TBST.[12]

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against SDMA (in 5% BSA in TBST). A loading control antibody (e.g., Vinculin, GAPDH) should be used concurrently.[12]

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate fluorescent secondary antibody (e.g., IRDye 800CW). Detect the signal using an imaging system like the Odyssey Clx.[12]

-

Analysis: Quantify band intensity and normalize the SDMA signal to the loading control to determine the dose-dependent reduction in PRMT5 activity.

The Surface Sensing of Translation (SUnSET) assay measures global protein synthesis by detecting the incorporation of puromycin into nascent polypeptide chains.[11]

-

Cell Culture & Treatment: Culture cells (e.g., HeLa, Hepa1) and treat with this compound for the desired duration.

-

Puromycin Labeling: Add a low concentration of puromycin to the culture medium and incubate for 30 minutes. Puromycin, an analog of tyrosyl-tRNA, is incorporated into elongating peptides, causing premature chain termination.[11]

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them.

-

Western Blot: Perform a Western Blot as described above (Protocol 5.1), but use a primary antibody that specifically recognizes puromycin.

-

Analysis: The intensity of the puromycin signal across all protein bands is proportional to the global rate of protein synthesis. A reduction in signal in inhibitor-treated cells indicates a decrease in translation.

This assay determines the concentration of this compound required to inhibit cell growth by 50% (IC₅₀).

-

Cell Seeding: Seed MTAP-deleted and isogenic MTAP-wildtype cells in 96-well plates at a low density and allow them to adhere overnight.

-

Compound Titration: Prepare a serial dilution of this compound and add it to the wells. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plates for an extended period, typically 5-7 days, to allow for the full effect of SAM depletion to manifest.

-

Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet.

-

Data Analysis: Normalize the viability data to the vehicle control. Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value. The selectivity is determined by comparing the IC₅₀ in MTAP-deleted versus MTAP-wildtype cells.[3]

References

- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. search.syr.edu [search.syr.edu]

- 6. probiologists.com [probiologists.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mTORC1-independent translation control in mammalian cells by methionine adenosyltransferase 2A and S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of Mat2A-IN-1 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This genetic alteration, present in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be exploited by MAT2A inhibitors. This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of potent and selective MAT2A inhibitors, with a primary focus on AG-270, a first-in-class clinical candidate, as a representative molecule for the "Mat2A-IN-1" structural class. This document details the underlying biological rationale, chemical synthesis, experimental evaluation protocols, and key preclinical and clinical data, serving as a resource for researchers in the field of cancer metabolism and drug discovery.

Introduction: The Rationale for Targeting MAT2A in MTAP-Deleted Cancers

MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[1] These modifications are essential for regulating gene expression, cell growth, and differentiation.[2]

A synthetic lethal relationship exists between MAT2A and MTAP. The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in many cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[3] MTAP is a key enzyme in the methionine salvage pathway, responsible for converting methylthioadenosine (MTA) back into the metabolic cycle. In MTAP-deleted cancer cells, MTA accumulates to high levels. This accumulation leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5), an enzyme that requires SAM for its activity and is crucial for processes like mRNA splicing.[4] This partial inhibition of PRMT5 makes these cancer cells exquisitely sensitive to further reductions in SAM levels. By inhibiting MAT2A, the production of SAM is decreased, leading to a significant downstream inhibition of PRMT5 activity, which ultimately results in selective cancer cell death.[4][5]

Chemical Structure and Properties of Representative Mat2A Inhibitors

While "this compound" is a general descriptor, this guide will focus on the well-characterized inhibitor AG-270 and other notable inhibitors such as PF-9366 , SCR-7952 , and IDE397 . These molecules are allosteric inhibitors that bind to a pocket at the dimer interface of the MAT2A enzyme.[6]

AG-270 (S095033)

-

IUPAC Name: 3-(cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-1H-pyrazolo[1,5-a]pyrimidin-7-one[2][7]

-

Chemical Formula: C₃₀H₂₇N₅O₂[7]

-

Molar Mass: 489.57 g/mol [7]

-

Mechanism of Action: Allosteric, noncompetitive inhibitor of MAT2A.[8] It inhibits MAT2A activity by preventing the release of the product, SAM, from the enzyme's active site.[5][6]

The crystal structure of AG-270 in complex with MAT2A confirms its binding in an allosteric site at the dimer interface.[9]

Synthesis of Pyrazolo[1,5-a]pyrimidine-based Mat2A Inhibitors

The synthesis of AG-270 and related analogs with the pyrazolo[1,5-a]pyrimidine core generally involves a multi-step process. The key steps include the formation of the pyrazole ring, followed by the construction of the fused pyrimidine ring.

A representative synthetic route for AG-270 is as follows:[10]

-

Formation of the Aminopyrazole Intermediate (E): Reaction of a nitrile (A) with a hydrazine (B) in acetic acid yields the aminopyrazole (C). Subsequent addition of cyclohexanone in acetic acid provides the 1H-pyrazol-5-amine intermediate (E).[10]

-

Construction of the Pyrazolopyrimidinone Core: The aminopyrazole (E) is then reacted with a suitable building block to form the pyrazolo[1,5-a]pyrimidin-7-one core structure.

-

Functionalization of the Core: Subsequent reaction steps involve the introduction of the various substituents, such as the methoxyphenyl and pyridinylamino groups, through reactions like amination and dealkylation to yield the final product, AG-270.[10]

More broadly, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[11][12] The specific reagents and conditions can be modified to generate a library of analogs for structure-activity relationship (SAR) studies.[13]

Quantitative Data Presentation

The following tables summarize the key quantitative data for AG-270 and other notable MAT2A inhibitors.

Table 1: In Vitro Potency of Mat2A Inhibitors

| Compound | MAT2A IC₅₀ (nM) | Cellular SAM IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM, MTAP-deleted cells) | Reference(s) |

| AG-270 | 14 | 20 (HCT116 MTAP-null) | 53 (HCT116 MTAP-/-) | [8][14] |

| PF-9366 | 420 | 1200 (H520), 255 (Huh-7) | 10,000 (Huh-7) | [15][16] |

| SCR-7952 | 18.7 | 2 (HCT116 MTAP-/-) | 53 (HCT116 MTAP-/-) | [8][14][17] |

| IDE397 | Potent (not specified) | Not specified | Potent in MTAP-deleted models | [2] |

Table 2: Pharmacokinetic Properties of AG-270

| Species | T₁/₂ (hours) | Oral Bioavailability | Reference(s) |

| Mouse | 5.9 | Good | [8] |

| Rat | 4.2 | Good | [8] |

| Dog | 21.3 | Good | [8] |

| Monkey | 4.8 | Good | [8] |

| Human | 16.1 - 38.4 | Orally Active | [18] |

Table 3: Clinical Trial Data for IDE397 (Phase 2, MTAP-deletion Urothelial and NSCLC)

| Parameter | Value | Reference(s) |

| Overall Response Rate (ORR) | ~39% | [19] |

| Disease Control Rate (DCR) | ~94% | [19] |

| Drug-related Grade ≥3 Adverse Events | ~5.6% | [19] |

Experimental Protocols

MAT2A Enzymatic Activity Assay (Colorimetric)

This protocol is based on the measurement of inorganic phosphate produced during the MAT2A-catalyzed reaction.

Materials:

-

Purified recombinant MAT2A enzyme

-

MAT2A Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)

-

ATP solution

-

L-Methionine solution

-

Test inhibitor (e.g., AG-270) dissolved in DMSO

-

Colorimetric phosphate detection reagent (e.g., containing malachite green)

-

384-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in MAT2A Assay Buffer. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add the test inhibitor solution. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Add the MAT2A enzyme to all wells except the blank.

-

Initiate the reaction by adding a mixture of ATP and L-Methionine to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the generated phosphate by adding the colorimetric detection reagent.

-

Incubate for a short period (e.g., 15 minutes) to allow color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 630 nm).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.[6][11]

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 isogenic pair)

-

Cell culture medium and supplements

-

Test inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway

Caption: MAT2A signaling pathway and synthetic lethality in MTAP-deleted cancers.

Experimental Workflow

Caption: General experimental workflow for the development of Mat2A inhibitors.

Logical Relationship of Mat2A Inhibition

Caption: Logical flow of synthetic lethality via MAT2A inhibition in MTAP-deleted cells.

References

- 1. ag-270 - My Cancer Genome [mycancergenome.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Facebook [cancer.gov]

- 7. MAT2A Inhibitor for Cancer Research [benchchem.com]

- 8. chembk.com [chembk.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biospace.com [biospace.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. filecache.investorroom.com [filecache.investorroom.com]

- 18. ir.ideayabio.com [ir.ideayabio.com]

- 19. pubs.acs.org [pubs.acs.org]

Mat2A-IN-1 discovery and development

An In-Depth Technical Guide to the Discovery and Development of MAT2A Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be exploited by MAT2A inhibitors.[1][2] This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of leading MAT2A inhibitors, with a focus on AG-270 and IDE397.

The Discovery of MAT2A Inhibitors: A Tale of Synthetic Lethality

The discovery of MAT2A inhibitors is rooted in the concept of synthetic lethality. In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) partially inhibits the enzyme protein arginine methyltransferase 5 (PRMT5).[3] PRMT5 is crucial for various cellular processes, including mRNA splicing. The partial inhibition of PRMT5 by MTA makes these cancer cells exquisitely sensitive to further reductions in the levels of S-adenosylmethionine (SAM), the universal methyl donor and a substrate for PRMT5.[3][4] MAT2A is the primary enzyme responsible for SAM synthesis.[5] Therefore, inhibiting MAT2A in MTAP-deleted cells leads to a significant drop in SAM levels, further crippling PRMT5 activity and ultimately triggering cancer cell death.[3][4]

The initial discovery efforts for potent and selective MAT2A inhibitors often employed fragment-based screening followed by structure-guided design.[1][6] This approach led to the identification of allosteric inhibitors that bind to a site distinct from the active site, offering a non-competitive mode of inhibition with respect to the substrates ATP and L-methionine.[1][6]

Mechanism of Action: The MAT2A-PRMT5 Axis

The core mechanism of action for MAT2A inhibitors in MTAP-deleted cancers is the synthetic lethal interaction involving the MAT2A-PRMT5 axis.

As depicted in Figure 1, in normal cells with functional MTAP, MTA is recycled back to methionine and adenine. In MTAP-deleted cells, MTA accumulates and partially inhibits PRMT5. The introduction of a MAT2A inhibitor drastically reduces SAM levels, leading to profound PRMT5 inhibition, resulting in mRNA splicing defects and subsequent cancer cell death.

Preclinical Development of MAT2A Inhibitors

Extensive preclinical studies have been conducted to evaluate the efficacy and safety of MAT2A inhibitors. These studies have primarily focused on AG-270 and IDE397.

Biochemical and Cellular Activity

The potency of MAT2A inhibitors is determined through biochemical assays measuring the inhibition of the MAT2A enzyme and cell-based assays assessing the reduction of intracellular SAM levels and anti-proliferative effects in MTAP-deleted cancer cell lines.

| Compound | Biochemical IC50 (MAT2A) | Cellular SAM IC50 (HCT116 MTAP-null) | Cell Proliferation IC50 (HCT116 MTAP-null) | Reference |

| AG-270 | 14 nM | 20 nM | Not explicitly stated | [1] |

| IDE397 | Data not publicly available | Data not publicly available | Data not publicly available | |

| Compound 28 | Not explicitly stated | Not explicitly stated | 250 nM | [6] |

| Compound 9 | 7 nM | Not explicitly stated | 17 nM | [7] |

| Compound 17 | 0.43 µM | Not explicitly stated | 1.4 µM | [8] |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of MAT2A inhibitors has been demonstrated in various MTAP-deleted cancer xenograft models.

| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| AG-270 | KP4 (pancreatic) | 100 mg/kg, q.d. | 66% | [1] |

| AG-270 | KP4 (pancreatic) | 200 mg/kg, q.d. | 67% | [1] |

| Compound 29-1 | HCT116 (colorectal) | 10 mg/kg, q.d. | 85.9% | [9] |

| Compound 39 | HCT116 (colorectal) | 30 mg/kg, q.d. | 85.4% | [9] |

Pharmacokinetics

Pharmacokinetic studies have shown that lead MAT2A inhibitors like AG-270 are orally bioavailable with good metabolic stability across different species.

| Compound | Species | Half-life (T1/2) | Reference |

| AG-270 | Mouse | 5.9 h | [1] |

| AG-270 | Rat | 4.2 h | [1] |

| AG-270 | Monkey | 4.8 h | [1] |

| AG-270 | Dog | 21.3 h | [1] |

Clinical Development of MAT2A Inhibitors

The promising preclinical data has led to the clinical investigation of MAT2A inhibitors in patients with MTAP-deleted advanced solid tumors.

AG-270 (NCT03435250)

A Phase 1, first-in-human trial of AG-270 evaluated its safety, tolerability, pharmacokinetics, and pharmacodynamics as a monotherapy in patients with advanced malignancies with homozygous MTAP deletion.[2][10][11]

-

Primary Objective : To determine the maximum tolerated dose (MTD).[2][11]

-

Key Findings :

-

Maximal reductions in plasma SAM concentrations ranged from 54% to 70%.[2][11]

-

Analysis of paired tumor biopsies showed decreases in symmetrically di-methylated arginine (SDMA) residues, a marker of PRMT5 inhibition.[2][11]

-

The MTD was determined to be 200 mg once daily.

-

Two partial responses were observed, and five other patients had stable disease for at least 16 weeks.[2][11]

-

Common treatment-related toxicities included reversible increases in liver function tests, thrombocytopenia, anemia, and fatigue.[2][11]

-

IDE397 (NCT04794699)

IDE397 is another potent and selective MAT2A inhibitor currently in a Phase 1/2 clinical trial for patients with solid tumors harboring MTAP deletion.[3][12][13]

-

Study Design : An open-label, dose-escalation and expansion study evaluating IDE397 as a single agent and in combination with other anticancer agents.[12][13]

-

Key Findings (as of July 2024) :

-

In a Phase 2 monotherapy expansion cohort of 18 evaluable patients with MTAP-deletion urothelial and non-small cell lung cancer, an overall response rate of approximately 39% was observed (1 complete response and 6 partial responses).[14]

-

The disease control rate was approximately 94%.[14]

-

The 30 mg once-a-day expansion dose was well-tolerated with a low rate of high-grade drug-related adverse events.[14]

-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments in MAT2A inhibitor development.

MAT2A Biochemical Assay

This assay measures the enzymatic activity of MAT2A and its inhibition by test compounds.

Protocol:

-

Prepare a reaction mixture containing purified recombinant MAT2A enzyme, L-Methionine, and ATP in an appropriate assay buffer in a 384-well plate.[15]

-

Add the test MAT2A inhibitor at various concentrations or a vehicle control (e.g., DMSO).[4]

-

Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction and measure the amount of S-adenosylmethionine (SAM) or the by-product, inorganic phosphate, produced. A common method involves a colorimetric detection reagent for phosphate.[4][15]

-

Calculate the percentage of inhibition relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the anti-proliferative effect of MAT2A inhibitors on cancer cells.

Protocol:

-

Seed MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 isogenic pair) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the MAT2A inhibitor or vehicle control for a specified period (e.g., 72 hours).

-

Assess cell viability using a metabolic assay such as MTT or WST-1, which measures the metabolic activity of viable cells.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of MAT2A inhibitors in a living organism.

Protocol:

-

Implant MTAP-deleted human cancer cells (e.g., KP4, HCT116) subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

-

Administer the MAT2A inhibitor orally at different dose levels, typically once daily.[1]

-

Monitor tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis, such as measuring intratumoral SAM and SDMA levels.[9]

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The discovery and development of MAT2A inhibitors represent a significant advancement in precision oncology. By targeting a specific metabolic vulnerability in MTAP-deleted cancers, these agents, exemplified by AG-270 and IDE397, have demonstrated promising preclinical and clinical activity. The continued investigation of these inhibitors, both as monotherapies and in combination with other anti-cancer agents, holds the potential to provide a much-needed therapeutic option for a significant population of cancer patients. The detailed understanding of their mechanism of action and the robust experimental protocols established will be instrumental in the future development of this important class of drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Open Label, Phase 1, Treatment Study to Evaluate the Safety, Pharmacokinetics and Pharmacodynamics of IDE397 (MAT2A Inhibitor) In Adult Participants with Advanced Solid Tumors | Joint Clinical Trials Office [jcto.weill.cornell.edu]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Novel Spirocyclic MAT2A Inhibitors Demonstrating High In Vivo Efficacy in MTAP-Null Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. agiospharmaceuticalsinc.gcs-web.com [agiospharmaceuticalsinc.gcs-web.com]

- 11. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Facebook [cancer.gov]

- 14. ir.ideayabio.com [ir.ideayabio.com]

- 15. bpsbioscience.com [bpsbioscience.com]

The Synthetic Lethal Dance: A Technical Guide to MAT2A Inhibition in MTAP-Deleted Cancers

For Researchers, Scientists, and Drug Development Professionals

The selective targeting of cancer cells based on their unique genetic vulnerabilities represents a paradigm shift in oncology. One of the most promising synthetic lethal relationships to emerge in recent years is the inhibition of methionine adenosyltransferase 2A (MAT2A) in the context of methylthioadenosine phosphorylase (MTAP) deletion. This guide provides an in-depth technical overview of this critical interaction, offering a valuable resource for researchers and drug development professionals working to exploit this vulnerability for therapeutic gain.

The Core Mechanism: A Tale of Two Enzymes and a Crucial Metabolite

Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. The gene encoding MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in a variety of cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[1][2] This "passenger deletion" of MTAP creates a unique metabolic state within cancer cells, characterized by the accumulation of MTA.[1][3]

This accumulation of MTA is the linchpin of the synthetic lethal interaction with MAT2A. Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions that are critical for cellular function and survival.[4][5]

The crux of the matter lies in the inhibitory effect of MTA on another crucial enzyme: protein arginine methyltransferase 5 (PRMT5).[1][3][6] MTA acts as a competitive inhibitor of SAM at the PRMT5 active site, leading to partial inhibition of PRMT5 activity in MTAP-deleted cells.[6][7] PRMT5 is essential for various cellular processes, including RNA splicing and the regulation of gene expression.[8][9]

Therefore, in MTAP-deleted cancer cells, the partial inhibition of PRMT5 by MTA creates a heightened dependence on the remaining PRMT5 activity for survival. These cells become exquisitely sensitive to any further reduction in SAM levels. This is where MAT2A inhibitors come into play. By inhibiting MAT2A, the production of SAM is significantly reduced, leading to a further decrease in PRMT5 activity, which ultimately triggers cell death in MTAP-deleted cancer cells while largely sparing normal, MTAP-proficient cells.[4][5][10] This selective killing of cancer cells is the essence of the synthetic lethal strategy.

Visualizing the Pathway

The following diagram illustrates the core signaling pathway underlying the synthetic lethality between MAT2A inhibition and MTAP deletion.

Caption: Signaling pathway of MAT2A inhibition in MTAP-deleted cancer.

Quantitative Data Summary

The efficacy of MAT2A inhibitors is significantly enhanced in cancer cell lines harboring an MTAP deletion. This is evident from the half-maximal inhibitory concentration (IC50) values, which are substantially lower in MTAP-deleted cells compared to their wild-type counterparts.

| MAT2A Inhibitor | Cell Line (MTAP status) | IC50 (nM) | Reference |

| AG-270 | HCT116 (MTAP-/-) | ~100 | [10] |

| AG-270 | MTAP-deleted cell lines | 260 | [11] |

| AGI-24512 | HCT116 (MTAP-del) | ~100 | [10] |

| IDE397 | HCT116 (MTAP-/-) | Selectively inhibits proliferation | [12] |

| Compound 30 | HCT116 (MTAP-/-) | 273 | [13] |

Clinical trials with MAT2A inhibitors have demonstrated promising, albeit modest, anti-tumor activity in patients with MTAP-deleted solid tumors.

| MAT2A Inhibitor | Clinical Trial Phase | Key Findings | Reference |

| AG-270/S095033 | Phase I | Manageable safety profile, preliminary evidence of clinical activity, two partial responses, and five patients with stable disease for ≥16 weeks. Maximal reductions in plasma SAM concentrations ranged from 54% to 70%. | [8][9][14][15] |

Furthermore, preclinical studies have highlighted the potential for synergistic combinations of MAT2A inhibitors with other anti-cancer agents.

| MAT2A Inhibitor | Combination Partner | Effect | Reference |

| AG-270 | Docetaxel, Paclitaxel | Synergistic antiproliferative effects in MTAP-deleted pancreatic cancer and NSCLC models. | [16] |

| IDE397 | MTA-cooperative PRMT5 inhibitors | Synergistic antiproliferative effects in MTAP-deleted cell lines. | [7][17] |

| SCR-7952 | SAM-competitive or MTA-cooperative PRMT5 inhibitors | Remarkable synergistic interactions in MTAP-deleted models. | [18] |

Experimental Protocols

To aid researchers in the investigation of this synthetic lethal interaction, detailed methodologies for key experiments are provided below.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

96-well plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat cells with various concentrations of the MAT2A inhibitor for the desired duration (e.g., 72 hours). Include vehicle-treated and untreated controls.

-

Following treatment, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[2][3][4][5][19]

-

2. CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.

-

Materials:

-

Opaque-walled 96-well or 384-well plates

-

Complete cell culture medium

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

-

-

Protocol:

-

Seed cells in an opaque-walled multiwell plate and treat with the MAT2A inhibitor as described for the MTT assay.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.[1][6][20][21][22]

-

Western Blotting for MAT2A and PRMT5

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MAT2A, anti-PRMT5, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse treated and control cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[23][24][25][26][27]

-

Metabolomic Analysis of MTA and SAM by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying metabolites.

-

Materials:

-

Cell scraper

-

Cold methanol/water extraction solvent (e.g., 80:20 v/v)

-

Centrifuge

-

LC-MS/MS system

-

Stable isotope-labeled internal standards for MTA and SAM

-

-

Protocol:

-

Rapidly quench the metabolism of cultured cells by aspirating the medium and washing with ice-cold PBS.

-

Add ice-cold extraction solvent to the cells and scrape them.

-

Collect the cell suspension and centrifuge at high speed to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

Spike the samples with internal standards.

-

Analyze the samples using an LC-MS/MS system with a suitable chromatographic method to separate MTA and SAM.

-

Quantify the metabolites by comparing the peak areas of the endogenous metabolites to their corresponding stable isotope-labeled internal standards.[28][29][30][31][32]

-

Visualizing the Experimental Workflow and Drug Discovery Logic

The following diagrams illustrate a typical experimental workflow for validating the synthetic lethal interaction and the logical flow of the drug discovery process.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [se.promega.com]

- 2. researchhub.com [researchhub.com]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Counting & Health Analysis [sigmaaldrich.com]

- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]

- 7. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]

- 8. aacr.org [aacr.org]

- 9. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. filecache.investorroom.com [filecache.investorroom.com]

- 13. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]

- 15. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. probiologists.com [probiologists.com]

- 17. researchgate.net [researchgate.net]

- 18. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. texaschildrens.org [texaschildrens.org]

- 20. OUH - Protocols [ous-research.no]

- 21. ch.promega.com [ch.promega.com]

- 22. promega.com [promega.com]

- 23. origene.com [origene.com]

- 24. bio-rad.com [bio-rad.com]

- 25. Western Blot Protocol | Proteintech Group [ptglab.com]

- 26. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 27. biomol.com [biomol.com]

- 28. walshmedicalmedia.com [walshmedicalmedia.com]

- 29. A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 31. rsc.org [rsc.org]

- 32. uthsc.edu [uthsc.edu]

A Technical Guide to the Target Engagement and Binding Kinetics of MAT2A Inhibitors

This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on the methodologies used to characterize the target engagement and binding kinetics of Methionine Adenosyltransferase 2A (MAT2A) inhibitors. While referencing Mat2A-IN-1, a potent MAT2A inhibitor, this guide draws upon publicly available data and protocols for the broader class of advanced MAT2A inhibitors to illustrate the experimental frameworks.

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of cellular methylation reactions essential for cell growth and proliferation.[1] In numerous cancer types, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells exhibit a heightened dependency on MAT2A. This creates a synthetic lethal vulnerability, making MAT2A a prime therapeutic target.

This compound is a potent inhibitor of MAT2A that has been shown to reduce the proliferation of MTAP-deficient cancer cells.[1][2][3] Characterizing the interaction of such inhibitors with their target is paramount for understanding their mechanism of action and optimizing their therapeutic potential. This guide details the core experimental procedures and data interpretation for assessing target engagement and binding kinetics of this important class of inhibitors.

Mechanism of Action: The MAT2A-SAM-PRMT5 Axis

MAT2A inhibitors exert their anti-cancer effects by disrupting the methionine cycle. By blocking MAT2A, the production of SAM is significantly reduced. In MTAP-deleted cancers, the metabolite methylthioadenosine (MTA) accumulates, which acts as a partial inhibitor of the Protein Arginine Methyltransferase 5 (PRMT5). This partial inhibition makes PRMT5 exquisitely sensitive to the levels of its substrate, SAM. The pharmacological reduction of SAM by a MAT2A inhibitor leads to a profound suppression of PRMT5 activity, impairing critical processes like mRNA splicing and inducing DNA damage, ultimately triggering selective cancer cell death.[4]

Caption: The MAT2A signaling pathway and inhibitor mechanism in MTAP-deleted cancers.

Target Engagement Assessment

Confirming that an inhibitor binds to its intended target within a cellular context is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.[5]

Cellular Thermal Shift Assay (CETSA)

The principle of CETSA is that ligand binding stabilizes a protein, increasing the temperature required to denature it. This change in thermal stability can be quantified by heating cell lysates or intact cells treated with the inhibitor to a range of temperatures, separating the soluble and aggregated protein fractions, and measuring the amount of soluble target protein remaining.

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Gel-Based CETSA

-

Cell Treatment: Culture MTAP-deleted cells (e.g., HCT-116 MTAP-/-) to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for 1-2 hours.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂) with protease inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 42°C to 68°C) for 3 minutes using a PCR thermocycler, followed by cooling at 4°C for 3 minutes.

-

Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Fractionation: Centrifuge the lysates at high speed (e.g., 15,000 x g) at 4°C for 20 minutes to pellet the aggregated proteins.[5]

-

Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble MAT2A in each sample by SDS-PAGE and Western Blotting using a validated MAT2A antibody.[6][7]

-

Data Interpretation: Quantify the band intensities and plot them against the corresponding temperature. A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target engagement.

Binding Kinetics and Affinity

Understanding the binding affinity (KD) and the on- and off-rates (kon, koff) of an inhibitor provides deep insights into its potency, selectivity, and duration of action. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for these measurements.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Caption: The principle of Isothermal Titration Calorimetry (ITC).

Experimental Protocol: ITC for MAT2A

This protocol is adapted from methodologies used to study substrate and regulator binding to MAT2A.[8][9]

-

Protein Preparation: Express and purify recombinant human MAT2A protein. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP) at 4°C to ensure buffer matching.[8]

-

Ligand Preparation: Dissolve this compound in the final dialysis buffer to the desired concentration. Ensure the final DMSO concentration is identical in both the protein and ligand solutions and is kept low (<2%).

-

ITC Experiment:

-

Load the purified MAT2A protein (e.g., 10-50 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 100-500 µM) into the injection syringe.

-

Set the experiment temperature (e.g., 20-25°C).

-

Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.

-

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the KD, n, and ΔH.

Quantitative Binding and Activity Data

While specific kinetic constants for this compound are not publicly available, data from other potent, selective MAT2A inhibitors illustrate the typical potency range for this class of molecules. Biochemical IC₅₀ values are commonly determined using enzymatic assays that measure the formation of reaction products.[4] Cellular activity is often assessed by measuring the reduction of downstream biomarkers like symmetric dimethyl arginine (SDMA), a product of PRMT5 activity.[3][4]

| Compound Name | Assay Type | Target/Cell Line | IC₅₀ (nM) | Reference |

| Mat2A-IN-23 | SDMA Inhibition | HCT-116 (MTAP-/-) | 2 | [3] |

| Mat2A-IN-22 | Biochemical | MAT2A Enzyme | 4 | [1] |

| AGI-24512 | Biochemical | MAT2A Enzyme | 8 | [1] |

| Mat2A-IN-24 | Biochemical | MAT2A Enzyme | 20 | [1][3] |

| Mat2A-IN-21 | Biochemical | MAT2A Enzyme | 49 | [1][3] |

| PF-9366 | Biochemical | MAT2A Enzyme | 420 | [1] |

| AG-270 | SAM Reduction | HCT-116 (MTAP-/-) | Potent cellular activity | [10][11] |

Table 1: Summary of reported biochemical and cellular potencies for various MAT2A inhibitors.

Conclusion

The characterization of a MAT2A inhibitor like this compound requires a multi-faceted approach. Understanding the underlying mechanism of action in MTAP-deleted cancers provides the strategic rationale. Subsequently, robust experimental techniques are essential to confirm target engagement in a cellular environment and to precisely quantify the inhibitor's binding kinetics and affinity. The CETSA and ITC protocols outlined in this guide represent standard, rigorous methods for obtaining this critical data, enabling the confident progression of novel MAT2A inhibitors in drug discovery pipelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. MAT2A Antibody - BSA Free (NB110-94158) by Novus, Part of Bio-Techne [bio-techne.com]

- 7. novusbio.com [novusbio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The MAT2A Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Methionine Adenosyltransferase 2A (MAT2A) signaling pathway, a critical nexus in cellular metabolism and a key therapeutic target in oncology. We will delve into the intricate upstream regulatory mechanisms that govern MAT2A expression and activity, and explore its multifaceted downstream effects on cellular processes, with a particular focus on its role in cancer. This guide offers detailed experimental protocols for studying the MAT2A pathway and presents quantitative data in a structured format to facilitate research and drug development efforts.

Core Concepts of the MAT2A Pathway

Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in all cells.[1] This process is the rate-limiting step in the methionine cycle. SAM is indispensable for a vast array of biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids, as well as the biosynthesis of polyamines and glutathione. Consequently, the MAT2A pathway is intricately linked to the regulation of gene expression, cell proliferation, and survival.[2]

In normal adult liver, the predominant isoform is MAT1A, which is associated with a differentiated, quiescent state. However, during rapid cell growth, dedifferentiation, and in various cancers, there is a switch to the expression of MAT2A.[1][3] This isoform is associated with lower SAM levels, which paradoxically favors cell proliferation.[3] The dysregulation of MAT2A is a hallmark of numerous cancers, including hepatocellular carcinoma, colorectal cancer, gastric cancer, breast cancer, and leukemia, making it an attractive target for therapeutic intervention.[1][2]

Upstream Signaling: Regulation of MAT2A

The expression and activity of MAT2A are tightly controlled at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications.

Transcriptional Regulation

A host of transcription factors orchestrate the expression of the MAT2A gene in response to various cellular signals. The promoter region of MAT2A contains binding sites for several key transcription factors:

-

Sp1 (Specificity protein 1): Sp1 plays a crucial role in the basal and induced expression of MAT2A.

-

E2F Transcription Factors: These cell cycle-regulated transcription factors up-regulate MAT2A expression, linking the methionine cycle to cell proliferation.

-

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): In response to inflammatory signals, such as those initiated by tumor necrosis factor-alpha (TNF-α), NF-κB can drive MAT2A expression.[4]

-

AP-1 (Activator protein 1): Similar to NF-κB, AP-1 is activated by mitogenic and stress signals and contributes to the up-regulation of MAT2A.[4]

-

HIF-1α (Hypoxia-inducible factor 1-alpha): Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α can induce MAT2A expression.

-

c-Myc: This potent oncogenic transcription factor can directly bind to an intron of the MAT2A gene to promote its expression, linking MAT2A to mTORC1 signaling.[5]

The epigenetic landscape also plays a significant role. In hepatocellular carcinoma, the MAT2A promoter is often hypomethylated, leading to its transcriptional upregulation.[3]

Post-Transcriptional Regulation

MicroRNAs (miRNAs) and RNA-binding proteins fine-tune MAT2A levels after transcription:

-

miRNAs: Several tumor-suppressive miRNAs, including miR-34a, miR-34b, and miR-203, can directly target the 3' untranslated region (UTR) of MAT2A mRNA, leading to its degradation and reduced protein expression.[3]

-

METTL16: This RNA methyltransferase regulates the splicing of a detained intron in the MAT2A pre-mRNA in a SAM-dependent manner. When SAM levels are high, METTL16 promotes splicing and subsequent degradation of the MAT2A mRNA. Conversely, low SAM levels lead to METTL16 binding without methylation, promoting MAT2A expression in a feedback loop.[6]

Post-Translational Modification

The activity and stability of the MAT2A protein are also subject to post-translational modifications. For instance, acetylation of MAT2A can mark it for ubiquitination and subsequent proteasomal degradation.[1]

Downstream Signaling: The Impact of MAT2A Activity

The primary downstream effector of MAT2A is its product, SAM. The availability of SAM dictates the pace of numerous critical cellular processes.

Methylation Reactions

SAM is the universal methyl donor for a vast number of methylation reactions catalyzed by methyltransferases. These reactions are fundamental for:

-

Epigenetic Regulation: DNA methylation and histone methylation, which are crucial for regulating gene expression and maintaining chromatin structure.

-

RNA Modification: Methylation of RNA molecules affects their stability, processing, and translation.

-

Protein Function: Methylation of proteins can alter their activity, localization, and interaction partners. A key example is the methylation of arginine residues by Protein Arginine Methyltransferase 5 (PRMT5), a process that is highly dependent on SAM levels.[2]

Polyamine Biosynthesis

SAM is a precursor for the synthesis of polyamines, such as spermidine and spermine. These polycations are essential for cell growth, proliferation, and differentiation. There is a feedback loop where polyamines can, in turn, transcriptionally activate MAT2A.[5][7]

Crosstalk with Other Signaling Pathways

The MAT2A pathway intersects with several other major signaling cascades:

-

RAS-RAF-MEK-ERK Pathway: This key oncogenic pathway can be influenced by MAT2A activity.

-

STAT5 Signaling: In T-cells, methionine metabolism and subsequent SAM levels are critical for STAT5 signaling and immune function.[2]

-

mTORC1 Pathway: As mentioned, mTORC1 can drive MAT2A expression via c-Myc, and in turn, SAM synthesis is required to support protein synthesis downstream of mTOR.[3][5]

Quantitative Data on MAT2A Pathway Components

The following tables summarize key quantitative data related to the MAT2A pathway, providing a valuable resource for researchers.

Table 1: Kinetic Parameters of Human MAT2A

| Parameter | Value | Conditions | Reference |

| Km for ATP | 50 ± 10 µM | 22°C, pH 7.5 | [8] |

| Km for L-Methionine | 5 ± 2 µM | 22°C, pH 7.5 | [8] |

| Kd for ATP | 80 ± 30 µM | 20°C, ITC | [8] |

| kcat | 0.15 s-1 | Per MAT2A monomer | [9] |

Table 2: IC50 Values of Selected MAT2A Inhibitors

| Inhibitor | MAT2A Enzyme IC50 (nM) | Cell Line | Cellular Proliferation IC50 (nM) | Reference |

| PF-9366 | 420 | HCT116 (MTAP-null) | 1200 | [8][10] |

| AG-270 | - | HCT116 (MTAP-null) | - | [10] |

| SCR-7952 | Potent | HCT116 (MTAP-null) | - | [10] |

| Compound 28 | - | HCT116 (MTAP-null) | 250 | [8] |

| FIDAS Agents | - | LS174T | <10 (for most potent) | [11] |

Table 3: MAT2A Expression and SAM Levels in Cancer

| Cancer Type | MAT2A Expression Change | SAM Level Change | Reference |

| Hepatocellular Carcinoma | Upregulated | Decreased | [1][12] |

| Breast Cancer | Higher cytoplasmic/nuclear ratio correlates with poor survival | - | [13][14] |

| Renal Cell Carcinoma | Lower in cancer tissue vs. normal | - | [15] |

| Colon Cancer | Upregulated | - | [1] |

| Gastric Cancer | Upregulated | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the MAT2A signaling pathway.

Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding

This protocol is used to determine the in vivo association of a transcription factor with the MAT2A promoter.

Materials:

-

Cells of interest

-

Formaldehyde (1% final concentration)

-

Glycine (125 mM final concentration)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Sonication equipment

-

Specific antibody against the transcription factor of interest

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Primers for qPCR targeting the MAT2A promoter

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclear contents.

-

Chromatin Shearing: Sonicate the chromatin to obtain DNA fragments of 200-1000 bp in length.

-

Immunoprecipitation: Incubate the sheared chromatin with a specific antibody against the transcription factor overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C with Proteinase K.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

Analysis: Use quantitative PCR (qPCR) with primers specific to the MAT2A promoter to quantify the amount of precipitated DNA.

Luciferase Reporter Assay for Promoter Activity

This assay measures the transcriptional activity of the MAT2A promoter in response to various stimuli or signaling pathways.

Materials:

-

Mammalian cell line

-

Luciferase reporter plasmid containing the MAT2A promoter upstream of the luciferase gene

-

Transfection reagent

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the MAT2A promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: After 24-48 hours, treat the cells with the desired stimuli (e.g., growth factors, inhibitors).

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

shRNA-Mediated Knockdown of MAT2A

This protocol describes how to stably silence MAT2A gene expression to study its functional consequences.[16][17][18]

Materials:

-

Lentiviral or retroviral vector expressing an shRNA targeting MAT2A

-

Packaging plasmids

-

Producer cell line (e.g., HEK293T)

-

Target cell line

-

Polybrene or other transduction enhancer

-

Puromycin or other selection antibiotic

Procedure:

-

Virus Production: Co-transfect the producer cell line with the shRNA vector and packaging plasmids to produce viral particles.

-

Virus Harvest: Collect the supernatant containing the viral particles 48-72 hours post-transfection.

-

Transduction: Transduce the target cells with the viral supernatant in the presence of a transduction enhancer.

-

Selection: Select for stably transduced cells by adding the appropriate antibiotic to the culture medium.

-

Validation: Confirm the knockdown of MAT2A expression by qPCR and Western blotting.

Immunoblotting for MAT2A and Downstream Methylation Marks

This is a standard technique to assess the protein levels of MAT2A and the global methylation status of its downstream targets.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MAT2A, anti-H3K4me3, anti-H3K9me2, anti-H3K27me3, anti-H3K36me3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Separation: Separate protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Analysis of Polyamine Levels

Quantification of polyamines is essential to understand the downstream metabolic effects of MAT2A activity.[7][19][20]

Methods:

-

High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying polyamines after derivatization with a fluorescent tag.[7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the simultaneous quantification of multiple polyamines.[19]

General Procedure (for HPLC):

-

Sample Preparation: Extract polyamines from cell or tissue samples.

-

Derivatization: Derivatize the polyamines with a fluorescent reagent (e.g., dansyl chloride).

-

HPLC Separation: Separate the derivatized polyamines on a reverse-phase HPLC column.

-

Detection: Detect the fluorescently labeled polyamines using a fluorescence detector.

-

Quantification: Quantify the polyamine levels by comparing the peak areas to a standard curve.

Visualizing the MAT2A Pathway

The following diagrams, generated using the DOT language, illustrate the key upstream and downstream signaling components of the MAT2A pathway.

Caption: Upstream regulation of MAT2A expression.

Caption: Downstream effects of MAT2A-produced SAM.

Caption: Experimental workflow for studying the MAT2A pathway.

References

- 1. Acetylation of MAT IIα represses tumour cell growth and is decreased in human hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein structure - MAT2A - The Human Protein Atlas [proteinatlas.org]

- 5. Polyamine and methionine adenosyltransferase 2A crosstalk in human colon and liver cancer (Journal Article) | OSTI.GOV [osti.gov]

- 6. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 7. Polyamine and Methionine Adenosyltransferase 2A Crosstalk in Human Colon and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. color | Graphviz [graphviz.org]

- 10. probiologists.com [probiologists.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. MAT2A Localization and Its Independently Prognostic Relevance in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MAT2A Localization and Its Independently Prognostic Relevance in Breast Cancer Patients [escholarship.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]

- 18. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Role of Mat2A-IN-1 in Epigenetic Modifications: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to epigenetic regulation, including DNA and histone methylation, which govern gene expression and cellular fate. Dysregulation of MAT2A activity and SAM levels is frequently observed in various cancers, making MAT2A an attractive therapeutic target. This technical guide provides a comprehensive overview of MAT2A inhibitors, with a focus on their role in modulating epigenetic landscapes. As "Mat2A-IN-1" is not a widely documented specific inhibitor, this guide will utilize data from well-characterized, structurally distinct MAT2A inhibitors such as AG-270, PF-9366, and IDE397 as representative examples of "this compound" to illustrate the core principles of MAT2A inhibition. We will delve into the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

Introduction: MAT2A and its Central Role in Epigenetics

MAT2A is the catalytic subunit of the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2] SAM is the primary methyl donor for all cellular methylation reactions, including the epigenetic modification of DNA and histone proteins.[2][3] These modifications, such as the methylation of lysine and arginine residues on histones and cytosine bases in DNA, play a pivotal role in regulating chromatin structure and gene expression.[1] For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene transcription, while trimethylation at lysine 27 (H3K27me3) is linked to gene repression.[4][5]

In numerous cancers, there is an increased demand for SAM to support rapid cell proliferation and aberrant epigenetic programming.[6][7] This has positioned MAT2A as a compelling target for anti-cancer drug development.[8][9] A significant breakthrough in this area was the discovery of the synthetic lethal relationship between MAT2A inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[9][10] MTAP is an enzyme in the methionine salvage pathway, and its deletion, which occurs in approximately 15% of all cancers, leads to the accumulation of methylthioadenosine (MTA).[10] MTA is a partial inhibitor of protein arginine methyltransferase 5 (PRMT5), making cancer cells with MTAP deletion exquisitely sensitive to further reductions in SAM levels through MAT2A inhibition.[10][11]

Mechanism of Action of MAT2A Inhibitors

MAT2A inhibitors are small molecules that bind to and inhibit the enzymatic activity of MAT2A, thereby reducing the intracellular concentration of SAM.[6][7] The inhibitors discussed in this guide, such as AG-270 and PF-9366, are allosteric inhibitors, meaning they bind to a site on the enzyme distinct from the active site.[7][12][13] This allosteric binding event induces a conformational change in MAT2A that prevents the release of the product, SAM, from the active site.[13] The reduction in SAM levels has profound downstream effects on the epigenome. By limiting the availability of the essential methyl donor, MAT2A inhibitors globally decrease histone and DNA methylation, leading to a reprogramming of the epigenetic landscape and subsequent changes in gene expression that can inhibit cancer cell growth and survival.[4][14]

Quantitative Data for Representative MAT2A Inhibitors

The potency of MAT2A inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following tables summarize key quantitative data for the representative MAT2A inhibitors AG-270 and PF-9366.

Table 1: Biochemical and Cellular Activity of AG-270

| Assay Type | Target/Cell Line | Endpoint | IC50 (nM) | Reference(s) |

| Biochemical Assay | Recombinant MAT2A | Enzyme Inhibition | 14 | [15] |

| Cellular Assay | HCT116 MTAP-null | SAM Reduction (72h) | 20 | [15] |

| Cellular Assay | HCT116 MTAP-null | Proliferation | 250 | [16] |

| Cellular Assay | KP4 (Pancreatic, MTAP-null) | Proliferation | Not specified | [15] |

Table 2: Biochemical and Cellular Activity of PF-9366

| Assay Type | Target/Cell Line | Endpoint | IC50 (nM) | Reference(s) |

| Biochemical Assay | Recombinant MAT2A | Enzyme Inhibition | 420 | [1][12] |

| Cellular Assay | H520 (Lung Carcinoma) | SAM Production | 1200 | [1][17] |

| Cellular Assay | Huh-7 (Hepatocellular Carcinoma) | SAM Synthesis | 255 | [1] |

| Cellular Assay | Huh-7 (Hepatocellular Carcinoma) | Proliferation | 10000 | [1] |

| Cellular Assay | MLL-AF4/-AF9 (Leukemia) | Proliferation | ~7720 - 10330 | [14] |

Experimental Protocols

MAT2A Colorimetric Enzymatic Assay

This protocol describes a common method to measure the enzymatic activity of MAT2A and assess the potency of inhibitors. The assay quantifies the amount of pyrophosphate (PPi) produced during the conversion of methionine and ATP to SAM.

Materials:

-

Recombinant human MAT2A enzyme

-

L-Methionine

-

Adenosine Triphosphate (ATP)

-

MAT2A Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP)[18]

-

Inorganic Pyrophosphatase

-

Colorimetric phosphate detection reagent (e.g., BIOMOL GREEN or similar)[16]

-

Test inhibitor (dissolved in DMSO)

-

384-well microplate

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a 1x MAT2A Assay Buffer from a concentrated stock.

-

Master Mix Preparation: Prepare a master mix containing MAT2A Assay Buffer, ATP, and L-Methionine.[6][15]

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should not exceed 1%.

-

Assay Plate Setup:

-

Add the inhibitor dilutions to the appropriate wells of the 384-well plate.

-

Add assay buffer with DMSO to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

-

-

Enzyme Addition: Add the diluted recombinant MAT2A enzyme to all wells except the "Blank" wells.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the Master Mix to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection:

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 620-630 nm) using a microplate reader.[6][16]

-

Data Analysis: Subtract the "Blank" absorbance from all other readings. Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[14]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify target engagement of a drug in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[19][20]

Materials:

-

Cultured cells of interest

-

Test inhibitor (dissolved in DMSO)

-